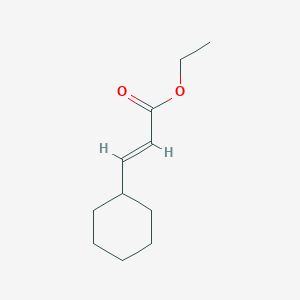











|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH:11]1([CH2:17]O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(N(CC)CC)C.[C:26]([C:31]1C=CC=CC=1P(=C)(C1C=CC=CC=1)C1C=CC=CC=1)([O:28][CH2:29][CH3:30])=[O:27]>ClCCl>[CH2:29]([O:28][C:26](=[O:27])[CH:31]=[CH:17][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1)[CH3:30]
|


|
Name
|
|
|
Quantity
|
11.1 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
14.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
10.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)CO
|
|
Name
|
|
|
Quantity
|
60.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
carbethoxy-methylene triphenylphosphorane
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C1=C(C=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting aldehyde was used for the next step without further purification
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude cyclohexanecarbaldehyde was dissolved in toluene (200 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added in one portion
|
|
Type
|
WAIT
|
|
Details
|
was continued for additional 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained by flash chromatography in 78% yield (12.5 g)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C=CC1CCCCC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |